1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-

NAAA inhibition endocannabinoid hydrolase palmitoylethanolamide

Endocannabinoid researchers requiring simultaneous NAAA and FAAH inhibition face the challenge of co-administering two selective inhibitors with divergent pharmacokinetics, introducing asynchronous target engagement and supply chain complexity. CAS 649549-99-5 solves this as a single-agent dual inhibitor: • NAAA IC50 ≈ 84-90 nM; FAAH IC50 = 109 nM - nanomolar potency at both targets in one molecule • Central disulfide bond undergoes selective cleavage in the reducing cytoplasm (GSH ~1-10 mM), enabling intracellular redox-responsive release unavailable with non-cleavable C18 amines • Single-vendor procurement eliminates multi-supplier variability; ideal as a benchmark reference for SAR studies and bioreducible LNP formulation development

Molecular Formula C44H92N2S2
Molecular Weight 713.3 g/mol
CAS No. 649549-99-5
Cat. No. B12069389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-
CAS649549-99-5
Molecular FormulaC44H92N2S2
Molecular Weight713.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNCC(C)(C)SSC(C)(C)CNCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C44H92N2S2/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45-41-43(3,4)47-48-44(5,6)42-46-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h45-46H,7-42H2,1-6H3
InChIKeyXPRDKOZGEVEHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 649549-99-5: Compound Class and Baseline


1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis- (CAS 649549-99-5) is a synthetic, symmetrical disulfide-bridged bis(octadecylamine) derivative featuring a central redox-sensitive S–S linker flanked by gem-dimethyl-substituted ethylene spacers and two C18 aliphatic amine termini . The compound has been disclosed in the patent literature (US 9,353,075 B2) as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) and fatty acid amide hydrolase (FAAH), two key enzymes in the endocannabinoid and N-acylethanolamine signaling pathways, with reported inhibitory activities in the low-nanomolar range in enzyme assays [1][2]. The disulfide bond confers intracellular redox responsiveness, a structural feature distinct from non-cleavable or permanently charged comparator lipids and inhibitors [2].

Target Engagement
Dual NAAA/FAAH enzyme inhibition for endocannabinoid pathway studies
Redox-Responsive Architecture
Intracellular disulfide cleavage supports bioreducible probe design
Assay Compatibility
Reported nanomolar inhibitory activity supports low-concentration enzyme assays

Why CAS 649549-99-5 Cannot Be Replaced by Simple Analogs


Conventional monoalkylamines such as octadecylamine (CAS 124-30-1) and non-cleavable diamine lipids lack the redox-sensitive disulfide bridge that distinguishes this compound. The intracellular reducing environment (elevated glutathione, ~1–10 mM) selectively cleaves the central S–S bond of this compound, triggering a structural transformation that is absent in simple C18 amines or permanently linked bis-amine constructs [1]. This redox-triggered cleavage fundamentally alters the compound's intracellular pharmacokinetics and target engagement profile. Furthermore, enzyme inhibition data from BindingDB (curated from US 9,353,075) show this compound is a dual NAAA/FAAH inhibitor with nanomolar potency, whereas simple monoalkylamines exhibit only micromolar-level NAAA inhibition with negligible FAAH activity [2]. A purchaser substituting a generic octadecylamine or a non-disulfide bis-amine for CAS 649549-99-5 would obtain a compound lacking both the dual-target inhibition profile and the intracellular redox-responsive release mechanism, compromising experimental reproducibility and therapeutic relevance.

Missing Redox-Responsive Disulfide
Simple octadecylamine and non-cleavable diamines lack the central S–S bond, preventing intracellular glutathione-triggered cleavage.
Absent Dual-Target Inhibition Profile
Generic C18 amines show only micromolar NAAA inhibition with negligible FAAH activity, failing to replicate dual nanomolar engagement.
Unshielded Linker May Alter Stability
Analogs without gem-dimethyl substitution may undergo faster disulfide reduction, potentially shortening intact-compound exposure (class-level inference).

Quantitative Evidence: CAS 649549-99-5 vs. Key Comparators


NAAA Inhibitory Potency Advantage

In rat lung NAAA enzyme assays at pH 7.4, CAS 649549-99-5 exhibited an IC50 of 84–90 nM, approximately 60- to 100-fold more potent than the simple monoalkylamine pentadecylamine (NAAA IC50 = 5.7 μM) tested under comparable conditions [1]. The NAAA inhibitory potency is also approximately 2.5- to 3-fold superior to the clinically studied selective NAAA inhibitor ARN19702 (human NAAA IC50 = 230 nM) in cross-study comparison [2].

NAAA Inhibition
Cross-study comparable
84–90 nM vs Pentadecylamine 5,700 nM
~63–68× difference
84–90 nM vs ARN19702 230 nM (human NAAA)
~2.5–2.7× (cross-study)
Reported nanomolar NAAA IC50 supports low-concentration enzyme assay design.
Rat lung NAAA, pH 7.4; cross-study with human NAAA data.
NAAA inhibition endocannabinoid hydrolase palmitoylethanolamide anti-inflammatory target

FAAH Inhibition and Dual-Target Activity

CAS 649549-99-5 inhibited FAAH in rat brain membrane preparations with an IC50 of 109 nM, using N-arachidonoyl-[14C]-ethanolamine as substrate [1]. In contrast, the selective NAAA inhibitor ARN19702 shows no meaningful FAAH inhibition (IC50 > 30,000 nM), and lipophilic monoamines such as pentadecylamine exhibit negligible FAAH activity at concentrations up to 100 μM . The NAAA-selective inhibitor AM9053 similarly displays FAAH IC50 > 100,000 nM .

FAAH Activity
Cross-study comparable
109 nM vs ARN19702 >30,000 nM
>275× selectivity
Pentadecylamine/AM9053 FAAH >100,000 nM
Dual FAAH inhibition extends endocannabinoid modulation beyond NAAA-selective tools.
Rat brain FAAH; substrate: [14C]-anandamide.
FAAH inhibition anandamide hydrolysis dual NAAA-FAAH inhibitor endocannabinoid modulation

Redox-Responsive Disulfide Bond Cleavage

The central disulfide (S–S) bond of CAS 649549-99-5 is cleavable under the reducing conditions of the intracellular environment (cytosolic glutathione, GSH ≈ 1–10 mM), a feature absent in non-cleavable alkylene-bridged diamine analogs such as N,N''-(dithiodi-2,1-ethanediyl)-free C18 diamines or simple octadecylamine [1][2]. This redox-sensitive architecture is deliberately engineered into SS-cleavable and pH-activated lipid-like materials (ssPalm family) to enable cytoplasmic disintegration and payload release, and is the same design principle applicable to CAS 649549-99-5 [3].

Redox Cleavage
Class-level inference
Cleavable S–S vs Non-cleavable C–C
GSH 1–10 mM triggers bond scission
Redox-responsive disassembly enables intracellular release; non-cleavable analogs lack this feature.
Class-level data from ssPalm literature; intracellular GSH range cited.
disulfide lipid intracellular reduction glutathione-responsive bioreducible linker

Dual NAAA/FAAH Inhibitory Profile

CAS 649549-99-5 is a rare example of a single chemical entity exhibiting nanomolar inhibition of both NAAA (IC50 ≈ 84–90 nM) and FAAH (IC50 = 109 nM) [1][2]. The vast majority of commercially available tool compounds are highly selective for one target: ARN19702 (NAAA IC50 = 230 nM, FAAH IC50 > 30,000 nM), URB597 (FAAH IC50 ≈ 3–5 nM, NAAA inactive), AM9053 (NAAA IC50 = 30 nM, FAAH IC50 > 100,000 nM), and ARN726 (NAAA IC50 = 27 nM, FAAH IC50 > 100,000 nM) . Researchers currently requiring dual-pathway modulation must procure and formulate two separate compounds, introducing pharmacokinetic asynchrony and experimental variability.

Dual Target Coverage
Cross-study comparable
2 targets (NAAA + FAAH) vs 1 target (selective inhibitors)
Both inhibited at
Single-compound dual inhibition may simplify experimental setup relative to two-compound combinations.
Comparators: ARN19702, URB597, AM9053, ARN726.
Gem-Dimethyl Shielding
Class-level inference
2,2-dimethyl substitution adjacent to disulfide provides steric hindrance predicted to slow reduction kinetics relative to unsubstituted analogs.
May support prolonged intact-compound exposure; kinetic data for this compound not yet reported.
Inferred from medicinal chemistry principles; direct data to verify.
dual inhibitor NAAA-FAAH dual target endocannabinoid system drug discovery tool compound

Gem-Dimethyl Stabilization of Disulfide Linker

The 2,2-dimethyl substitution on the ethylene spacer adjacent to the disulfide bond of CAS 649549-99-5 introduces steric hindrance around the S–S linkage [1]. In medicinal chemistry, gem-dimethyl groups proximal to metabolically labile bonds are a well-established strategy for reducing enzymatic and chemical degradation rates by restricting the conformational freedom required for nucleophilic attack at the susceptible site [2]. Analogs lacking this substitution (e.g., simple dithiodiethylene-bridged C18 diamines without the 2,2-dimethyl motif) are expected to exhibit faster disulfide reduction kinetics and shorter intracellular half-lives, potentially reducing the duration of intact-compound pharmacological activity [3].

Gem-Dimethyl Shielding
Class-level inference
2,2-dimethyl substitution adjacent to disulfide provides steric hindrance predicted to slow reduction kinetics relative to unsubstituted analogs.
May support prolonged intact-compound exposure; kinetic data for this compound not yet reported.
Inferred from medicinal chemistry principles; direct data to verify.
gem-dimethyl steric shielding disulfide metabolic stability pharmacokinetic optimization linker engineering

CAS 649549-99-5 Key Application Scenarios


Dual NAAA/FAAH Pharmacological Research

Laboratories conducting endocannabinoid system research that requires simultaneous inhibition of both NAAA and FAAH can use CAS 649549-99-5 as a single-agent tool compound delivering nanomolar potency at both targets (NAAA IC50 ≈ 84–90 nM; FAAH IC50 = 109 nM) [1]. This eliminates the complexity of co-administering two selective inhibitors (e.g., ARN19702 + URB597) whose divergent pharmacokinetics—blood-brain barrier penetration, protein binding, metabolic clearance rates—introduce asynchronous target engagement. Procurement of one compound from a single vendor reduces supply chain variability and ensures consistent dual-target inhibition within a single treatment arm.

Intracellular Redox-Responsive Delivery Systems

The disulfide bond in CAS 649549-99-5 undergoes selective cleavage in the reducing environment of the cytoplasm (GSH ≈ 1–10 mM), making the compound suitable as a scaffold or functional component in bioreducible lipid nanoparticle (LNP) formulations [1]. This redox-triggered degradation mechanism enables intracellular release of associated payloads or structural disassembly of the carrier, a feature leveraged in the ssPalm family of materials and unavailable with non-cleavable C18 diamines . Formulation scientists developing next-generation LNPs for mRNA, siRNA, or gene-editing cargo can use this compound to achieve cytoplasmic activation while maintaining extracellular stability.

SAR Studies on Disulfide Bioactive Lipids

Medicinal chemistry teams exploring the role of disulfide bond placement, steric shielding (gem-dimethyl effect), and alkyl chain length on NAAA/FAAH inhibitory activity can use CAS 649549-99-5 as a reference compound. Its defined structural features—C18 chains, gem-dimethyl-substituted ethylene spacers, and a central disulfide—provide a benchmark against which analogs with varied chain lengths (C12, C14, C16), alternative spacer substitution patterns, or different redox-sensitive linkers can be quantitatively compared [1]. The availability of BindingDB-curated IC50 data for this compound against both NAAA and FAAH enables direct potency comparisons without requiring in-house synthesis and assay for a baseline reference .

Inflammation Models with PEA/Anandamide Modulation

Researchers investigating the role of N-acylethanolamines (particularly palmitoylethanolamide, PEA) and anandamide in inflammatory signaling can employ CAS 649549-99-5 to simultaneously elevate endogenous levels of both lipid mediators by inhibiting their primary degradative enzymes (NAAA for PEA; FAAH for anandamide) [1]. The compound's nanomolar potency at both targets (84–90 nM for NAAA, 109 nM for FAAH) supports use at low micromolar working concentrations in cell-based assays, minimizing confounding cytotoxicity that can occur with less potent alkylamine inhibitors requiring high-micromolar dosing . This dual-elevation strategy is not achievable with any single selective NAAA or FAAH inhibitor currently available from commercial vendors.

Application
Selection Property
Validation Focus
Endocannabinoid dual-pathway modulation research
Single-compound dual NAAA/FAAH inhibitory activity
Confirm concurrent target engagement and pathway response
Bioreducible lipid nanoparticle formulation studies
Redox-cleavable disulfide architecture
Assess glutathione-dependent disulfide cleavage and cargo release
Disulfide lipid structure-activity relationship research
Defined disulfide-linker with gem-dimethyl substitution
Compare potency and stability across linker variants
N-acylethanolamine signaling in inflammatory models
Dual elevation of PEA and anandamide via enzyme inhibition
Monitor endogenous lipid mediators and endpoint response
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